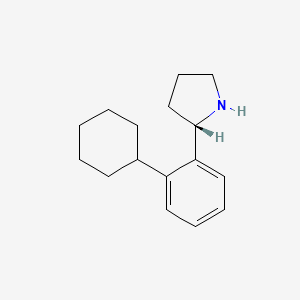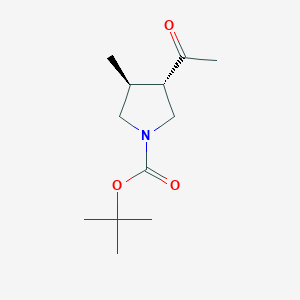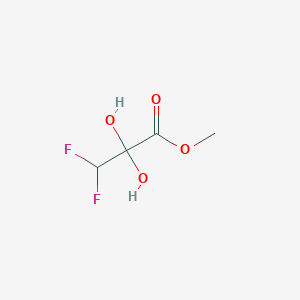
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” is a synthetic organic compound Its structure includes a cyanocyclohexyl group, a propanoylphenoxy group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Attachment of the propanoylphenoxy group: This step involves the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of a base to form 4-propanoylphenol, which is then reacted with an appropriate acylating agent.
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(4-acetylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-butanoylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-benzoylphenoxy)acetamide
Uniqueness
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have unique properties compared to similar compounds due to the specific arrangement of its functional groups. This could result in differences in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
791135-99-4 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-16(21)14-6-8-15(9-7-14)23-12-17(22)20-18(13-19)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,20,22) |
Clé InChI |
NHPQWALLXDCXGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |
Solubilité |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)

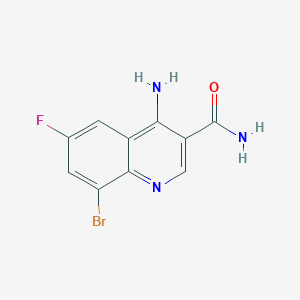
![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)
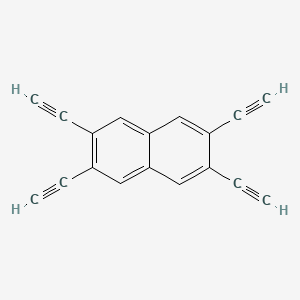
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)

